トリブチル(フェニルエチニル)スズ

概要

説明

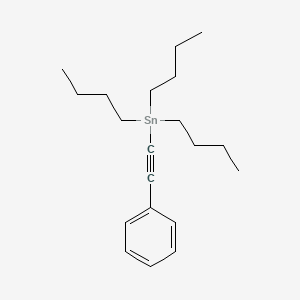

Tributyl(phenylethynyl)tin (TBPS) is an organotin compound that is used in a variety of scientific applications. It is a colorless liquid with a boiling point of 180°C and a melting point of -20°C. It is soluble in most organic solvents, such as ethanol, acetone, and dimethyl sulfoxide (DMSO). TBPS has been used in a variety of scientific applications, including the synthesis of organic compounds, the preparation of polymers, and the study of biochemical and physiological effects.

科学的研究の応用

パラジウム触媒によるホモカップリング

この化合物は、有機スズ化合物のパラジウム触媒によるホモカップリングにおいて、ビアリール化合物を生成するための基質として使用することができます .

置換ベンゼン誘導体の合成

これは、ニッケル触媒によって、置換ベンゼン誘導体の合成に使用される様々なエニナールの調製に用いられます .

β-アルキニルコロールの調製

トリブチル(フェニルエチニル)スズは、β-アルキニルコロールの調製における重要な合成工程の1つで使用されます .

PVC安定化

トリブチル(フェニルエチニル)スズとは直接関係ありませんが、トリ有機スズ化合物(この化合物を含むカテゴリー)は、透明なPVCを生成できるため、食品包装材や飲料用ボトルに使用されるPVCの安定剤として使用されていることが知られています .

作用機序

Target of Action

Tributyl(phenylethynyl)tin, an organotin compound, primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) , and their heterodimers . These receptors play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes.

Mode of Action

The compound interacts with its targets (RXR and PPARγ) by binding to them, thereby altering their activity . This interaction can lead to changes in the expression of genes regulated by these receptors, affecting various biological processes.

Biochemical Pathways

The interaction of Tributyl(phenylethynyl)tin with RXR and PPARγ affects a range of reproductive, developmental, and metabolic pathways . The specific downstream effects of these alterations depend on the particular pathway and the context of the cells and tissues involved.

Pharmacokinetics

Organotin compounds like tributyl(phenylethynyl)tin generally have low water solubility and high fat solubility . This suggests that they may be readily absorbed into the body and distributed to various tissues, particularly those with high fat content. The compound’s bioavailability would be influenced by these ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of Tributyl(phenylethynyl)tin’s action are diverse, given its influence on various biochemical pathways. It can affect growth, reproduction, and other physiological processes . In some organisms, exposure to the compound has been associated with effects on their reproductive systems, central nervous systems, and endocrine systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tributyl(phenylethynyl)tin. For instance, its toxicity can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . The compound’s adsorption to sediments is reversible and depends on the pH level in the body of water . It has a half-life of one or two weeks in marine water, but when it accumulates in sediments, its half-life is about 2 years .

Safety and Hazards

Tributyl(phenylethynyl)tin is classified as toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

生化学分析

Biochemical Properties

Tributyl(phenylethynyl)tin can be used as a substrate in the palladium-catalyzed homocoupling of organostannanes to yield biaryl compounds . It can also be used to prepare various enynals, which are employed in the synthesis of substituted benzene derivatives catalyzed by nickel .

Molecular Mechanism

The primary endocrine mechanism of action (MeOA) of organotin compounds like Tributyltin has been elucidated as interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

Organotin compounds like Tributyltin have been shown to have a half-life of one or two weeks in marine water . When it accumulates in sediments its half life is about 2 years .

Dosage Effects in Animal Models

Organotin compounds like Tributyltin have been shown to elicit endocrine-type responses at very low concentrations for molluscs and fish species .

Metabolic Pathways

Organotin compounds like Tributyltin are known to interact with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers, influencing a range of metabolic pathways .

Transport and Distribution

Organotin compounds like Tributyltin have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .

Subcellular Localization

Organotin compounds like Tributyltin are known to interact with nuclear receptors, suggesting a nuclear localization .

特性

IUPAC Name |

tributyl(2-phenylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMPTRMDPJYTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

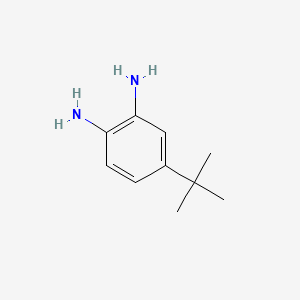

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348129 | |

| Record name | Tributyl(phenylethynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3757-88-8 | |

| Record name | Tributyl(phenylethynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(2-phenylethynyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)